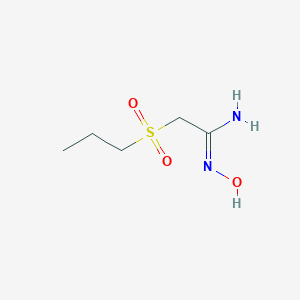
N/'-Hydroxy-2-(propylsulfonyl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-propylsulfonylethanimidamide is a chemical compound with the molecular formula C5H12N2O3S and a molecular weight of 180.23 g/mol
Vorbereitungsmethoden
The synthetic routes and reaction conditions for N’-hydroxy-2-propylsulfonylethanimidamide are not widely documented in publicly available sources. it is typically synthesized through a series of chemical reactions involving the introduction of the hydroxy, propylsulfonyl, and ethanimidamide groups. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N’-hydroxy-2-propylsulfonylethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-propylsulfonylethanimidamide involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
N’-hydroxy-2-propylsulfonylethanimidamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonyl group and have similar chemical properties.
Hydroxylamines: These compounds share the hydroxy group and have similar reactivity.
Imidamides: These compounds share the ethanimidamide group and have similar structural features.
The uniqueness of N’-hydroxy-2-propylsulfonylethanimidamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
175201-93-1 |
|---|---|
Molekularformel |
C5H12N2O3S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
N'-hydroxy-2-propylsulfonylethanimidamide |
InChI |
InChI=1S/C5H12N2O3S/c1-2-3-11(9,10)4-5(6)7-8/h8H,2-4H2,1H3,(H2,6,7) |
InChI-Schlüssel |
MZBUMLNJVFZLRR-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)CC(=NO)N |
Isomerische SMILES |
CCCS(=O)(=O)C/C(=N/O)/N |
Kanonische SMILES |
CCCS(=O)(=O)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















